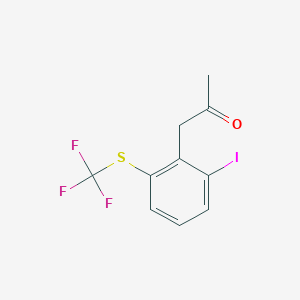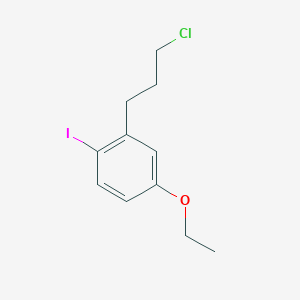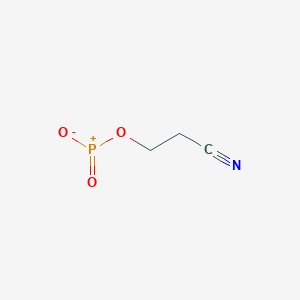
Pyridine-2,3,4-triamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine-2,3,4-triamine hydrochloride is a heterocyclic organic compound that belongs to the class of pyridines Pyridines are six-membered aromatic rings containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine-2,3,4-triamine hydrochloride typically involves the nucleophilic substitution of halogen atoms in pyridine derivatives with amine groups. One common method is the reaction of halopyridines with hydrazine hydrate in solvents like ethanol or acetonitrile at temperatures ranging from 0-150°C .
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.
化学反応の分析
Types of Reactions: Pyridine-2,3,4-triamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as organolithiums and organomagnesiums are employed for nucleophilic substitutions.
Major Products: The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications.
科学的研究の応用
Pyridine-2,3,4-triamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of Pyridine-2,3,4-triamine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the target compound .
類似化合物との比較
Pyridine: A basic six-membered aromatic ring with one nitrogen atom.
Dihydropyridine: A reduced form of pyridine with two additional hydrogen atoms.
Piperidine: A saturated six-membered ring with one nitrogen atom.
Uniqueness: Pyridine-2,3,4-triamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its triamine functionality allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C5H9ClN4 |
|---|---|
分子量 |
160.60 g/mol |
IUPAC名 |
pyridine-2,3,4-triamine;hydrochloride |
InChI |
InChI=1S/C5H8N4.ClH/c6-3-1-2-9-5(8)4(3)7;/h1-2H,7H2,(H4,6,8,9);1H |
InChIキー |
AONOJCBWSYCXOT-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1N)N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


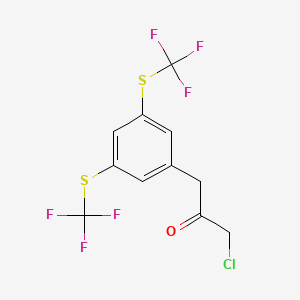
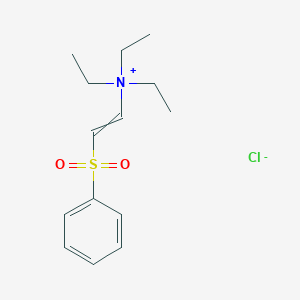

![2-(Chloromethyl)-8-iodoimidazo[1,2-a]pyridine](/img/structure/B14063372.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14063375.png)
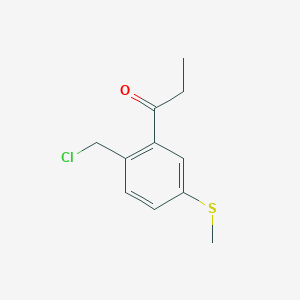
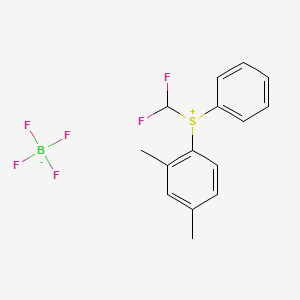
![[2-Chloro-3-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14063391.png)
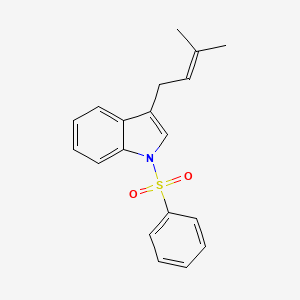
![Benzenamine, 5-[(2-chloroethenyl)sulfonyl]-2-methoxy-](/img/structure/B14063408.png)
